tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamimidamidophenyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Carbamimidamidophenyl Moiety: The final step involves the reaction of the tert-butyl piperazine derivative with 4-carbamimidamidophenyl chloride under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the phenyl ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study biological processes.
- Used in the development of new diagnostic tools.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Studied for its pharmacological properties and potential drug development.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the carbamimidamidophenyl moiety, which imparts distinct chemical and biological properties.
- Other similar compounds may have different functional groups, leading to variations in their reactivity, biological activity, and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2694729-26-3 |
---|---|
Molecular Formula |
C16H26ClN5O2 |
Molecular Weight |
355.9 |
Purity |
95 |
Origin of Product |
United States |
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